![molecular formula C6H5IN4 B572898 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245647-65-7](/img/structure/B572898.png)
6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a synthetic compound with the CAS Number: 1245647-65-7 . It has a molecular weight of 260.04 and its IUPAC name is 6-iodo [1,2,4]triazolo [1,5-a]pyridin-2-amine . The compound is a white solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The Inchi Code of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is 1S/C6H5IN4/c7-4-1-2-5-9-6 (8)10-11 (5)3-4/h1-3H, (H2,8,10) . The Inchi Key is GGOBBEPQXQCTMC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a white solid . It is stored at temperatures between 0-5°C .Scientific Research Applications
Catalyst-Free Synthesis
The compound is used in the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles . This eco-friendly method involves a tandem reaction with enaminonitriles and benzohydrazides, resulting in the formation of products in good-to-excellent yields .
Treatment of Disorders
These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . They exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .
Material Sciences
Compounds of this type also have various applications in the material sciences fields . For example, [1,2,4]triazolo[1,5-a]pyridine was used in the design of efficient light-emitting materials for phosphorescent OLED devices .
Anti-Inflammatory Activity
Studies have revealed that the incorporation of a 1,2,4-triazolo[1,5-a]pyrimidines moiety to Ursolic Acid (UA) could provide unexpected improvement in the anti-inflammatory activity of UA derivatives .
Fatty Acid-Binding Proteins (FABPs)
Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
Safety and Hazards
The safety information available indicates that 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine should be stored in a dark place, sealed in dry, at room temperature . The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-triazolo[1,5-a]pyridine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
It’s worth noting that the interaction of a compound with its targets often involves binding to specific sites on the target molecules, leading to changes in their function .
Biochemical Pathways
Given its potential targets, it may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on its potential targets, it may modulate immune response, oxygen sensing, and signal transduction .
properties
IUPAC Name |
6-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOBBEPQXQCTMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262489 |
Source
|
Record name | 6-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1245647-65-7 |
Source
|
Record name | 6-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245647-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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